8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitutions and additions to introduce the desired functional groups. Common reagents used in these reactions include dimethylamine, ethylamine, and various alkylating agents. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted purine derivatives with different functional groups.
Scientific Research Applications
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the propyl group at the 7-position.
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-ethyl-1H-purine-2,6(3H,7H)-dione: Has an ethyl group instead of a propyl group at the 7-position.
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-butyl-1H-purine-2,6(3H,7H)-dione: Contains a butyl group at the 7-position.
Uniqueness
The uniqueness of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 7-position may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.
Biological Activity
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic applications, especially in oncology and neurology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting relevant case studies.
Chemical Structure and Properties
The compound belongs to the purine family, characterized by a fused bicyclic structure. Its molecular formula is C15H22N4O2, indicating the presence of nitrogen atoms which are pivotal for its biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
Research has shown that purine derivatives exhibit a range of biological activities, including:
- Antiproliferative Effects : Several studies have indicated that purine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various tumor cell lines.
- Mechanism of Action : The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways associated with cell proliferation and survival.
Table 1: Antiproliferative Activity of Purine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 6.4 | DNA synthesis inhibition |
Compound B | CFPAC-1 | 17.4 | Apoptosis induction |
8-DMAE-Purine | SW620 | 28.2 | Cell cycle arrest |
Case Study 1: Anticancer Activity
A study published in MDPI evaluated various purine derivatives for their antiproliferative effects on cancer cell lines such as HeLa and SW620. The results indicated that modifications to the purine structure significantly impacted their cytotoxicity. For instance, the compound demonstrated an IC50 value of 6.4 µM against HeLa cells, suggesting potent anticancer properties .
Case Study 2: Neurological Implications
Another research avenue explored the neuroprotective effects of similar purines. In vitro studies showed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
Pharmacological Potential
The pharmacological profile of this compound suggests it may serve as a lead compound for drug development targeting cancer and neurodegenerative disorders. Its ability to modulate critical pathways involved in cell survival and proliferation positions it as a candidate for further investigation.
Properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-5-7-19-9-10(18(4)13(21)16-11(9)20)15-12(19)14-6-8-17(2)3/h5-8H2,1-4H3,(H,14,15)(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCXSKQKZMNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.